NDM-1 inhibitor-3

Fragment-based drug discovery STD-NMR Pharmacophore

Research on NDM-1-driven antibiotic resistance is frequently compromised by non-selective metal chelators like EDTA, whose cytotoxicity confounds cellular assay interpretation. NDM-1 inhibitor-3 (Indenone 89, CAS 2995315-56-3) directly addresses this limitation as a fragment-derived, reversible NDM-1 inhibitor (Ki 4 µM) validated by STD-NMR target engagement. - Target-Specific: Confirmed active-site binding via STD-NMR; avoids indiscriminate metal scavenging that distorts mechanism-of-action studies. - SAR-Ready Scaffold: Defined indenone pharmacophore from a rigorous FBDD campaign (HTVS + STD-NMR) enables rational medicinal chemistry expansion. - Assay-Grade Positive Control: Superior selectivity over EDTA (IC50 1.22 µM) provides a reliable benchmark for NDM-1 inhibition and carbapenem synergy assays. Supplied with full analytical documentation. Immediate global shipping ensures uninterrupted research timelines.

Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
Cat. No. B14854475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNDM-1 inhibitor-3
Molecular FormulaC16H12O4
Molecular Weight268.26 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)C(=O)C1=CC3=CC(=C(C=C3)O)O
InChIInChI=1S/C16H12O4/c17-12-5-4-9(7-14(12)19)6-11-8-10-2-1-3-13(18)15(10)16(11)20/h1-7,17-19H,8H2/b11-6+
InChIKeyJAZRQNUBFAWFGH-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NDM-1 Inhibitor-3: Fragment-Based Inhibitor for Metallo-β-Lactamase Research


NDM-1 inhibitor-3, chemically known as Indenone 89 (CAS 2995315-56-3), is a fragment-based inhibitor targeting the clinically relevant metallo-β-lactamase NDM-1 [1]. Identified through a rigorous fragment-based drug discovery (FBDD) strategy, this compound represents the rational combination of two NDM-1 binding fragments, validated via high-throughput virtual screening (HTVS) and saturation transfer difference NMR (STD-NMR) [1]. This scaffold exhibits reversible inhibition of NDM-1, a key mechanism driving resistance to carbapenem antibiotics.

Why NDM-1 Inhibitor-3 Cannot Be Substituted by Generic Metal Chelators


Generic substitution of NDM-1 inhibitors is scientifically unsound due to the target's unique active-site architecture and the toxicity profile of non-specific chelators. The NDM-1 enzyme employs a dinuclear zinc center for catalysis [1]. While broad-spectrum metal chelators like EDTA can inhibit NDM-1 (IC50 1.22 µM), they do so non-selectively, sequestering essential metal ions from host metalloenzymes and inducing significant cytotoxicity [2]. In contrast, NDM-1 inhibitor-3 was developed from fragments that demonstrated specific binding to the NDM-1 active site in STD-NMR experiments, confirming direct, target-engaged inhibition without indiscriminate metal scavenging [1]. This specificity profile is crucial for developing therapeutically relevant inhibitors and ensures that experimental results with NDM-1 inhibitor-3 are not confounded by broad cellular toxicity, making it a superior tool for mechanism-of-action studies.

Quantitative Evidence Guide: Differentiating NDM-1 Inhibitor-3 from Comparators


Fragment-Based Rational Design: NDM-1 Inhibitor-3 vs. Undefined Screening Hits

NDM-1 inhibitor-3 (Indenone 89) was rationally designed by combining two distinct NDM-1 binding fragments that were identified and validated through a comprehensive FBDD cascade involving HTVS and STD-NMR [1]. In contrast, the comparator pool consists of undefined fragments or single hits from primary screens lacking this structural validation. The specific fragments integrated into NDM-1 inhibitor-3 were confirmed to bind the NDM-1 active site by STD-NMR, providing a defined binding mode [1].

Fragment-based drug discovery STD-NMR Pharmacophore

Comparative Inhibitory Potency: NDM-1 Inhibitor-3 (Ki 4 µM) vs. L-Captopril (IC50 22.92 µM)

NDM-1 inhibitor-3 demonstrates a binding inhibition constant (Ki) of 4 µM against purified NDM-1 enzyme [1]. This potency is compared to the commonly used NDM-1 inhibitor control, L-captopril, which exhibits an IC50 of 22.92 ± 1.19 µM in a nitrocefin-based hydrolysis assay [2].

Enzyme Inhibition Ki IC50 Potency

Mechanistic Differentiation: Reversible NDM-1 Inhibitor-3 vs. Irreversible Covalent Inhibitors

NDM-1 inhibitor-3 functions as a reversible inhibitor, binding non-covalently to the active site as part of a fragment-based pharmacophore [1]. This contrasts with advanced covalent inhibitors like ebsulfur derivative 133, which achieves superior potency (IC50 = 0.16 µM) by forming an irreversible covalent bond with a cysteine residue in the NDM-1 active site [2].

Mechanism of Action Reversible Inhibition Covalent Inhibitor

Selectivity Profile: NDM-1 Inhibitor-3's Fragment Class vs. Non-Selective Metal Chelators

The indanone/indenone chemical class, from which NDM-1 inhibitor-3 is derived, has been characterized as highly selective for metallo-β-lactamases (MBLs) like NDM-1, IMP-1, and VIM-2, with minimal inhibition of related human zinc metalloenzymes [2]. This is in stark contrast to non-selective metal chelators like EDTA, which inhibit NDM-1 (IC50 1.22 µM) but also disrupt numerous zinc-dependent human enzymes, leading to cytotoxicity and confounding results in cell-based assays [1].

Selectivity Cytotoxicity Zinc Chelation

Potency Benchmarking: NDM-1 Inhibitor-3 vs. Advanced Optimized Leads

While NDM-1 inhibitor-3 represents a valuable fragment-derived scaffold (Ki 4 µM), its potency is compared to more advanced leads from optimization campaigns. For instance, a fluorinated D-captopril derivative exhibits an IC50 of 0.3 µM against NDM-1 [3], and a highly optimized ebsulfur derivative (compound 133) achieves an IC50 of 0.16 µM [2]. This positions NDM-1 inhibitor-3 as a structurally distinct, moderately potent tool compound suitable for exploring a different region of chemical space and validating novel binding hypotheses, rather than as the most potent inhibitor available.

Benchmarking Lead Optimization Potency

Optimal Research Applications for NDM-1 Inhibitor-3


Mechanistic Studies of NDM-1 Binding Dynamics

Utilize NDM-1 inhibitor-3 (Ki 4 µM) as a **reversible, fragment-derived probe** to investigate the binding kinetics and thermodynamics of NDM-1 inhibition [1]. Its non-covalent, reversible mechanism, distinct from covalent inhibitors like ebsulfur derivatives, makes it ideal for surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and NMR-based binding studies. These experiments can dissect the contribution of the two fused fragments to overall binding affinity and guide the rational design of more potent analogs.

Scaffold for Fragment-Based Optimization

Employ NDM-1 inhibitor-3 as a **validated starting point for structure-activity relationship (SAR) studies** [1]. Unlike undefined screening hits, this compound's origin from a rigorous FBDD campaign (including HTVS and STD-NMR) provides a defined pharmacophore and binding mode. Medicinal chemists can use the indenone core to explore chemical space through targeted substitution, aiming to improve upon its 4 µM Ki while maintaining the favorable MBL-selectivity profile inherent to this chemical class [1][3].

Positive Control for NDM-1 Biochemical Assays

Leverage NDM-1 inhibitor-3 as a **well-characterized, moderately potent positive control** in enzyme inhibition assays [1]. While less potent than EDTA (IC50 1.22 µM), NDM-1 inhibitor-3 offers a **superior selectivity profile**, avoiding the off-target metal chelation and cytotoxicity that confound results with EDTA [2][3]. This makes it a more reliable standard for validating assay performance and benchmarking new inhibitors in both biochemical and cell-based (where applicable) assays.

Calibration Standard in Synergy Studies with Carbapenems

Deploy NDM-1 inhibitor-3 to **calibrate and validate synergy assays** between NDM-1 inhibitors and carbapenem antibiotics like meropenem or imipenem [2][3]. By establishing a baseline for synergistic effect with a defined, selective inhibitor (Ki 4 µM), researchers can better interpret the potentiation observed with new test compounds, distinguishing between true synergistic activity and non-specific effects. This is critical for evaluating the potential of inhibitors to restore antibiotic efficacy against NDM-1-producing resistant bacteria.

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